L-165041

概要

説明

L-165041は、ペルオキシソーム増殖剤活性化受容体デルタ(PPARδ)の強力で選択的なアゴニストとして作用するフェノキシ酢酸誘導体です。 This compoundは、脂肪細胞の分化を誘導する能力で知られており、代謝性疾患や心血管疾患などのさまざまな疾患における潜在的な治療用途について研究されています .

準備方法

合成経路と反応条件: L-165041の合成には、フェノキシ酢酸構造のコアを準備することから始まる複数のステップが含まれます。主なステップには次のものがあります。

フェノキシ酢酸コアの形成: これは、4-アセチル-3-ヒドロキシ-2-プロピルフェノールと3-クロロプロピルアセテートを塩基の存在下で反応させて中間体を形成します。

エーテル化: 次に、中間体を塩基性条件下で4-ヒドロキシフェノキシ酢酸と反応させて、最終生成物であるthis compoundを形成します.

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、最終生成物の高い収率と純度を確保するために、連続フロー反応器と自動化システムの使用が含まれます .

化学反応の分析

反応の種類: L-165041は、次のものを含むさまざまな化学反応を起こします。

酸化: this compoundは、対応するキノンを形成するために酸化することができます。

還元: 還元反応は、ケトン基を2級アルコールに変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主要な生成物:

酸化: キノンやその他の酸化誘導体。

還元: 2級アルコール。

4. 科学研究における用途

This compoundは、幅広い科学研究用途を持っています。

化学: PPARδ受容体相互作用とシグナル伝達経路の研究におけるリガンドとして使用されます。

生物学: 脂肪細胞の分化と脂質代謝における役割について調査されています。

医学: 代謝性疾患、心血管疾患、神経保護における潜在的な治療効果について研究されています。

科学的研究の応用

Role in Angiogenesis

Mechanism of Action:

L-165041 has been shown to inhibit vascular endothelial growth factor (VEGF)-induced angiogenesis. In studies involving human umbilical vein endothelial cells (HUVECs), this compound demonstrated a significant reduction in cell proliferation and migration induced by VEGF. This effect was confirmed through various assays, including the Matrigel plug assay and aortic ring assay, indicating its potential as an antiangiogenic agent independent of PPARδ signaling pathways .

Case Study:

In a study conducted by Jin-Hee Park et al., this compound inhibited angiogenesis in vitro and in vivo, suggesting its therapeutic potential for conditions characterized by pathological angiogenesis, such as cancer and retinopathy .

Impact on Cancer Cells

Cervical Cancer Research:

this compound promotes stabilization of VEGF mRNA in HPV-positive HeLa cells through mechanisms that do not involve PPARβ or p53 pathways. This unique action highlights the compound's potential role in enhancing angiogenesis in cervical cancer, which is crucial for tumor growth and metastasis .

Case Study:

Research indicated that this compound induced expression of various VEGF isoforms in cervical cancer cells, showcasing its dual role in both promoting and regulating angiogenic factors depending on the cellular context .

Cardiovascular Applications

Inhibition of Vascular Smooth Muscle Cell Proliferation:

this compound has been investigated for its effects on vascular smooth muscle cells (VSMCs). It inhibits PDGF-induced proliferation and migration by blocking the G1 to S phase transition of the cell cycle. This inhibition is linked to reduced expression of cyclin D1 and CDK4, making it a candidate for treating cardiovascular diseases such as restenosis and atherosclerosis .

Case Study:

In vivo studies involving Sprague-Dawley rats demonstrated that administration of this compound significantly reduced neointima formation following carotid balloon injury, indicating its potential as a therapeutic agent against vascular remodeling .

Metabolic Effects

Adipocyte Differentiation:

this compound has been shown to induce adipocyte differentiation in NIH-PPARδ cells. This property suggests its relevance in metabolic disorders, particularly those associated with obesity and insulin resistance. The compound raises total cholesterol levels without affecting glucose or triglyceride levels, highlighting its complex role in lipid metabolism .

Case Study:

Studies have indicated that this compound increases uncoupling protein 3 (UCP3) gene expression in muscle cells, which could have implications for energy expenditure and metabolic regulation .

Inflammatory Responses

Inhibition of Inflammatory Markers:

this compound has been reported to inhibit cytokine-induced expression of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemotactic protein-1 (MCP-1) in endothelial cells. This suggests potential applications in inflammatory diseases where these markers play a critical role .

Summary Table of Applications

作用機序

L-165041は、遺伝子発現を調節する核内ホルモン受容体であるPPARδ受容体に結合することでその効果を発揮します。結合すると、this compoundは受容体を活性化し、脂質代謝、炎症、細胞分化に関与する標的遺伝子の転写につながります。 この活性化は、脂質プロファイルの改善、炎症の抑制、脂肪細胞の分化の促進など、さまざまな生理学的効果をもたらします .

類似の化合物:

GW 501516: this compoundよりも強力な別のPPARδアゴニスト。

GFT505: より幅広い代謝効果を持つPPARα/δデュアルアゴニスト。

MBX-8025: 代謝性疾患における同様の用途を持つ選択的PPARδアゴニスト

This compoundの独自性: this compoundは、他のPPARアイソフォームへの影響を最小限に抑えながら、PPARδを選択的に活性化することができるため、独自です。 この選択性は、PPARδ特異的経路と潜在的な治療用途を研究するための貴重なツールとなっています .

類似化合物との比較

GW 501516: Another PPARδ agonist, more potent than L-165041.

GFT505: A dual PPARα/δ agonist with broader metabolic effects.

MBX-8025: A selective PPARδ agonist with similar applications in metabolic disorders

Uniqueness of this compound: this compound is unique due to its selective activation of PPARδ with minimal effects on other PPAR isoforms. This selectivity makes it a valuable tool for studying PPARδ-specific pathways and potential therapeutic applications .

生物活性

L-165041 is a synthetic compound recognized as a potent agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). With a binding affinity (Ki) of 6 nM, it exhibits over 100-fold selectivity for PPARδ compared to other PPAR subtypes, making it a valuable tool in studying metabolic and neuroprotective mechanisms.

This compound activates PPARδ, a transcription factor that regulates genes involved in lipid metabolism, inflammation, and cell survival. Its activation leads to various biological effects, including:

- Lipid Metabolism : In vivo studies have shown that this compound significantly reduces lipid accumulation in the liver of mouse models, decreasing hepatic triglycerides and cholesterol levels. This is achieved by altering the expression of key genes involved in lipid metabolism, such as increasing lipoprotein lipase and ABCG1 while decreasing PPARγ and pro-inflammatory cytokines like IL-1β and IL-6 .

- Neuroprotection : Research indicates that this compound has neuroprotective properties. In vitro studies demonstrated its ability to reduce cell death in neuronal cell lines exposed to cytotoxic agents. The mechanism involves inhibition of apoptosis pathways, as evidenced by reduced caspase-3 and caspase-7 activities .

Comparative Biological Activity

The following table summarizes the biological activities associated with this compound compared to other PPAR agonists:

| Compound | PPAR Subtype | Ki (nM) | Key Effects |

|---|---|---|---|

| This compound | PPARδ | 6 | Reduces liver lipid accumulation; neuroprotection |

| GW501516 | PPARδ | 1 | Similar effects on lipid metabolism; anti-inflammatory properties |

| Ciglitazone | PPARγ | 10 | Insulin sensitization; adipogenesis |

| Rosiglitazone | PPARγ | 0.5 | Insulin sensitization; cardiovascular effects |

Study on Lipid Metabolism

In a study involving insulin-resistant db/db mice, this compound was administered to evaluate its effects on lipid profiles. The results indicated:

- A significant reduction in plasma triglycerides and cholesterol levels.

- Gene expression analysis revealed increased hepatic expression of lipoprotein lipase and decreased expression of apolipoprotein B .

Neuroprotective Effects

A series of experiments assessed the neuroprotective effects of this compound in models of cerebral ischemia:

- Cell Viability Assays : SH-SY5Y neuroblastoma cells treated with this compound showed enhanced survival rates when exposed to stressors like thapsigargin and MPP+.

- Mechanistic Insights : The compound inhibited apoptotic pathways, leading to decreased Golgi fragmentation and reduced caspase activity .

Angiogenesis Regulation

Research has also explored the role of this compound in promoting angiogenesis through its effects on Vascular Endothelial Growth Factor (VEGF) expression:

特性

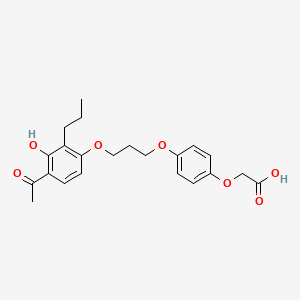

IUPAC Name |

2-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-3-5-19-20(11-10-18(15(2)23)22(19)26)28-13-4-12-27-16-6-8-17(9-7-16)29-14-21(24)25/h6-11,26H,3-5,12-14H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBVCKCCQCQCTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCOC2=CC=C(C=C2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Record name | L-165041 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/L-165041 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040745 | |

| Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79558-09-1 | |

| Record name | 2-[4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79558-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-(2-propyl-3-hydroxy-4-acetyl)phenoxy)propyloxyphenoxy acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079558091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenoxy-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-165041 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RV682Z3FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。